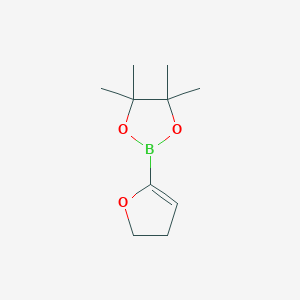

2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,3-dihydrofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h6H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKFMGAHJYGUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675339 | |

| Record name | 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046812-02-5 | |

| Record name | 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most prevalent method involves the palladium-catalyzed Miyaura borylation, which couples a halogenated dihydrofuran precursor with bis(pinacolato)diboron (B₂pin₂). This approach is well-documented for synthesizing boronate esters with high efficiency and selectivity.

Reaction Conditions

- Precursors : 4,5-Dihydrofuran-2-yl halides (preferably bromides or iodides)

- Catalyst : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Reagent : Bis(pinacolato)diboron (B₂pin₂)

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : Typically around 80°C

- Atmosphere : Inert (argon or nitrogen)

Procedure

- Dissolve the halogenated dihydrofuran in dry THF.

- Add the palladium catalyst and B₂pin₂.

- Stir under inert atmosphere at elevated temperature.

- Monitor the reaction via thin-layer chromatography (TLC).

- Upon completion, purify the product through column chromatography using hexane/ethyl acetate mixtures.

Data Table: Typical Reaction Parameters

| Parameter | Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | 65–85% |

| Solvent | THF, 80°C | - |

| Purification | Silica gel chromatography, hexane/EtOAc (8:2) | ≥95% purity |

| Reaction Time | 12–24 hours | - |

Alternative Synthetic Routes

Cyclization of Suitable Precursors

Some methods involve cyclization of 2-hydroxyalkyl or halogenated precursors under acidic or basic conditions to form the dihydrofuran ring, followed by boron functionalization.

Direct Functionalization of Dihydrofuran

Electrophilic or nucleophilic addition reactions can introduce boron groups directly onto dihydrofuran derivatives, though these are less common due to lower selectivity.

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous flow reactors are employed to improve reaction control, safety, and yield. Catalytic systems are optimized for high turnover, and purification often involves crystallization rather than chromatography.

Structural and Purity Optimization

Purification Techniques

- Column chromatography with silica gel and gradient elution.

- Recrystallization from ethanol or other suitable solvents.

- High-vacuum distillation to remove residual solvents and by-products.

Characterization Methods

- NMR Spectroscopy : Confirm the dihydrofuran core and boronate ester groups.

- X-ray Crystallography : To verify molecular structure and stereochemistry.

- Mass Spectrometry : Confirm molecular weight and purity.

Data Summary Table

| Method | Key Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Miyaura Borylation | Halogenated dihydrofuran, B₂pin₂ | Pd catalyst, inert atmosphere, 80°C | 65–85% | Most common, high selectivity |

| Cyclization of Precursors | Hydroxyalkyl halides | Acidic or basic conditions, reflux | Variable | Less used, depends on precursor availability |

| Direct Borylation | Dihydrofuran derivatives | Electrophilic addition, mild conditions | Lower yields | Less selective, experimental |

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the dihydrofuran ring to a tetrahydrofuran ring.

Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents like THF.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to function as a boronic ester, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This is particularly valuable in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study : A study demonstrated the use of this compound in synthesizing substituted aryl compounds through palladium-catalyzed cross-coupling reactions. The results showed high yields and selectivity, indicating its effectiveness as a boron source in synthetic methodologies .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug delivery agent and in the development of boron-containing pharmaceuticals. Its ability to form stable complexes with various biomolecules enhances its utility in targeted drug delivery systems.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The incorporation of the dihydrofuran moiety appears to enhance bioavailability and therapeutic efficacy .

Materials Science

The compound is utilized in the development of advanced materials, particularly in polymer chemistry. It acts as a cross-linking agent and can improve the mechanical properties of polymers.

Case Study : A recent investigation into polymer composites revealed that incorporating this boron compound significantly improved thermal stability and mechanical strength compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences in structure, reactivity, and applications between the target compound and its analogs:

Key Findings from Comparative Analysis

Electronic Effects :

- The dihydrofuran substituent provides electron-rich character compared to halogenated (e.g., bromophenyl) or electron-deficient (e.g., ethynyl) analogs. This enhances oxidative stability but may reduce electrophilicity in cross-coupling reactions .

- Ethynyl and halogenated derivatives exhibit stronger electron-withdrawing effects, accelerating transmetalation steps in Suzuki reactions .

- Steric Effects: Bulky substituents like anthracene (AnthBpin) hinder reactivity in sterically demanding reactions, whereas dihydrofuran and furyl analogs are more accessible . Positional isomers (e.g., dihydrofuran at C2 vs. C3) show distinct regioselectivity in catalytic borylation due to minor steric variations .

- Biological Activity: Halogenated derivatives (e.g., dichlorophenyl) demonstrate antimicrobial activity, attributed to increased lipophilicity and membrane penetration .

Synthetic Utility :

- HBpin (unsubstituted) is widely used as a reductant, while substituted variants like dihydrofuran derivatives are tailored for specific coupling or material synthesis applications .

- Ethynylphenyl derivatives enable modular functionalization via click chemistry, a feature absent in dihydrofuran analogs .

Biological Activity

2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1046812-02-5) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBO

- Molecular Weight : 196.05 g/mol

- Structure : The compound features a dioxaborolane ring which contributes to its reactivity and stability in biological systems.

Biological Activity

The biological activity of 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress and could potentially be beneficial in treating conditions associated with oxidative damage.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example:

- CYP450 Inhibition : It has been noted to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capacity of various compounds, 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was evaluated alongside established antioxidants like vitamin C and E. Results indicated that it exhibited comparable or superior activity in scavenging reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis.

The mechanisms through which 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects are still under investigation but may include:

- Reactive Oxygen Species Modulation : By enhancing antioxidant defenses.

- Cell Cycle Arrest : Inducing G1 phase arrest leading to reduced proliferation.

- Apoptotic Pathway Activation : Triggering intrinsic apoptotic pathways through mitochondrial signaling.

Q & A

Q. 1.1. What are the structural features of 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do they influence its reactivity?

The compound combines a dihydrofuran moiety with a pinacol boronate ester. The dioxaborolane ring stabilizes the boron center via electron-donating oxygen atoms, while the dihydrofuran substituent introduces steric and electronic effects. The tetramethyl groups on the borolane enhance steric protection, reducing unwanted side reactions (e.g., protodeboronation). Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on the balance between boron electrophilicity and steric hindrance .

Q. 1.2. What are the optimal synthetic strategies for preparing this compound?

Synthesis typically involves transesterification or condensation reactions. For example, reacting a dihydrofuran-containing boronic acid with pinacol under anhydrous conditions (e.g., THF, 60–80°C) with a catalyst like MgSO₄. Purity is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires strict control of moisture and oxygen .

Q. 1.3. How should this compound be stored to ensure stability?

Store at –20°C under inert gas (argon/nitrogen) in flame-sealed ampules or airtight containers. Avoid exposure to moisture or protic solvents, as hydrolysis generates boronic acids, reducing reactivity. Stability tests via ¹¹B NMR can monitor degradation (appearance of ~30 ppm signals indicates hydrolysis) .

Advanced Research Questions

Q. 2.1. How does the dihydrofuran substituent affect the reaction kinetics in cross-coupling catalysis?

The dihydrofuran ring’s electron-donating nature increases boron electrophilicity, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric bulk from the fused ring may slow oxidative addition with aryl halides. Kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) can quantify these effects. Compare turnover frequencies (TOFs) with analogs lacking the dihydrofuran group to isolate substituent impacts .

Q. 2.2. What advanced analytical techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Resolves bond angles and torsional strain in the dioxaborolane ring. For example, C–B–O angles typically range from 120–125°, influencing boron reactivity .

- ¹¹B NMR : A sharp singlet near 28–30 ppm confirms boronate ester integrity. Shifts >30 ppm suggest partial hydrolysis .

- DFT calculations : Model frontier molecular orbitals (e.g., LUMO localization on boron) to predict regioselectivity in cross-couplings .

Q. 2.3. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Contradictions often arise from ligand-metal mismatches or solvent polarity effects. Design a controlled study:

- Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (SPhos, XPhos) under identical conditions.

- Use high-throughput experimentation (HTE) to vary solvents (DME vs. THF) and bases (K₂CO₃ vs. CsF).

- Analyze turnover numbers (TONs) and activation energies (Eyring plots) to identify optimal systems .

Q. 2.4. What theoretical frameworks explain the compound’s behavior in multi-step syntheses?

Link reactivity to conceptual models:

- Frontier Molecular Orbital Theory : Predicts regioselectivity in electrophilic substitution based on LUMO localization.

- Steric Parameter Analysis : Use Tolman’s cone angle or % buried volume (%Vbur) to quantify steric effects of the dihydrofuran group.

- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps (e.g., oxidative addition vs. transmetallation) using deuterated substrates .

Methodological Considerations

Q. 3.1. How to design experiments to assess hydrolytic stability?

- Prepare aqueous/organic biphasic systems (e.g., H₂O/THF) and monitor degradation via ¹H NMR (disappearance of boronate ester signals) or ICP-MS (boron release).

- Vary pH (2–10) and temperature (25–60°C) to model storage or reaction conditions. Use Arrhenius plots to calculate activation energy for hydrolysis .

Q. 3.2. What protocols ensure reproducibility in cross-coupling reactions?

- Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation).

- Standardize catalyst loading (1–5 mol%) and degas mixtures via freeze-pump-thaw cycles.

- Report yields as averages of triplicate runs with error margins (±5%) to account for variability .

Safety and Environmental Impact

Q. 4.1. What are the key hazards in handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.